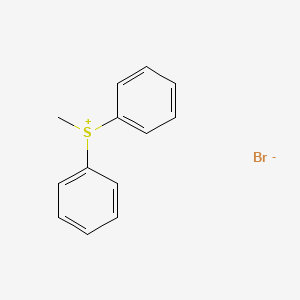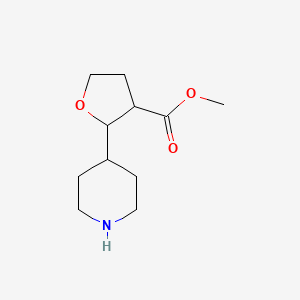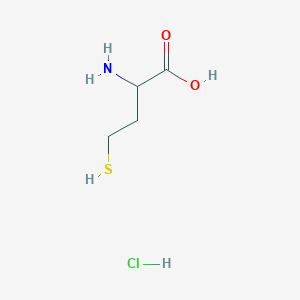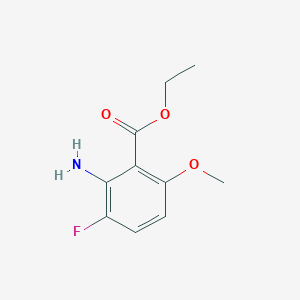
Methyldiphenylsulfoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldiphenylsulfoniumbromide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, bromide. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and as a photoinitiator in polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Methyldiphenylsulfoniumbromide can be synthesized through the reaction of diphenyl sulfide with methyl bromide in the presence of a strong acid, such as hydrobromic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions: Methyldiphenylsulfoniumbromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are employed under mild to moderate conditions.
Major Products:
Oxidation: Diphenyl sulfoxide or diphenyl sulfone.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
科学的研究の応用
Methyldiphenylsulfoniumbromide has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and other light-sensitive materials.
Biology: It serves as a reagent in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including coatings, adhesives, and sealants.
作用機序
The mechanism by which methyldiphenylsulfoniumbromide exerts its effects is primarily through its ability to generate reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
- Triphenylsulfonium chloride
- Dimethylsulfonium iodide
- Ethylphenylsulfonium bromide
Each of these compounds has distinct properties and uses, making methyldiphenylsulfoniumbromide a valuable addition to the toolkit of chemists and researchers.
特性
分子式 |
C13H13BrS |
|---|---|
分子量 |
281.21 g/mol |
IUPAC名 |
methyl(diphenyl)sulfanium;bromide |
InChI |
InChI=1S/C13H13S.BrH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChIキー |
XKRDGCRSIDEMIN-UHFFFAOYSA-M |
正規SMILES |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)

![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)


![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)







